(3-Fluoro-benzoylamino)-acetic acid
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Overview
Description
“(3-Fluoro-benzoylamino)-acetic acid” is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 . It is also known by other synonyms such as “Glycine, N-(3-fluorobenzoyl)-”, “2-(3-Fluorobenzamido)acetic acid”, “2-[(3-fluorobenzoyl)amino]acetic acid”, and "2-[(3-fluorophenyl)formamido]acetic acid" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Fluoro-benzoylamino)-acetic acid” include its molecular formula (C9H8FNO3), molecular weight (197.16), and InChI Key (FVUNEEKVGHCYIO-UHFFFAOYSA-N) . Other specific properties such as color, density, hardness, melting point, and boiling point are not provided in the search results .
Scientific Research Applications
- Background : (3-Fluoro-benzoylamino)-acetic acid belongs to the imidazole family, characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds .
- Commercial Examples : Several commercially available drugs contain a 1,3-diazole ring, such as clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (bactericidal) .
Medicinal Chemistry and Drug Development
Hippuric Acid Synthesis
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3-fluorobenzoyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUNEEKVGHCYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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